molecular formula C20H19N3O2 B6241196 benzyl 10-amino-1H,2H,3H,4H-benzo[b]1,6-naphthyridine-2-carboxylate CAS No. 2680543-03-5

benzyl 10-amino-1H,2H,3H,4H-benzo[b]1,6-naphthyridine-2-carboxylate

Cat. No. B6241196
CAS RN: 2680543-03-5
M. Wt: 333.4
InChI Key:
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Description

Benzyl 10-amino-1H,2H,3H,4H-benzo[b]1,6-naphthyridine-2-carboxylate is a synthetic compound with a wide range of applications in scientific research. It is a derivative of 1,6-naphthyridine-2-carboxylic acid and is used as a reagent in various organic reactions. This compound has been studied extensively and has been found to have a variety of biochemical and physiological effects.

Mechanism of Action

The mechanism of action of benzyl 10-amino-1H,2H,3H,4H-benzo[b]1,6-naphthyridine-2-carboxylate is not yet fully understood. However, it is believed that the compound acts by inhibiting the enzyme phosphodiesterase-4, which is involved in the regulation of inflammation. Additionally, the compound has been shown to interact with various proteins and enzymes in the body, which may contribute to its effects.
Biochemical and Physiological Effects
Benzyl 10-amino-1H,2H,3H,4H-benzo[b]1,6-naphthyridine-2-carboxylate has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the enzyme phosphodiesterase-4, which is involved in the regulation of inflammation. Additionally, the compound has been shown to interact with various proteins and enzymes in the body, which may contribute to its effects. It has also been found to have anti-cancer and anti-HIV activities.

Advantages and Limitations for Lab Experiments

The main advantage of using benzyl 10-amino-1H,2H,3H,4H-benzo[b]1,6-naphthyridine-2-carboxylate in laboratory experiments is its low cost and ease of synthesis. Additionally, the compound is relatively stable and can be stored for extended periods of time. The main limitation of the compound is its lack of specificity, as it has been found to interact with a variety of proteins and enzymes in the body.

Future Directions

There are a number of potential future directions for the use of benzyl 10-amino-1H,2H,3H,4H-benzo[b]1,6-naphthyridine-2-carboxylate. One potential direction is the development of more specific inhibitors of phosphodiesterase-4, which could be used to treat inflammatory diseases. Additionally, further research into the compound’s anti-cancer and anti-HIV activities could lead to the development of more effective treatments for these diseases. Finally, further research into the compound’s interactions with proteins and enzymes could lead to the development of more targeted treatments for a variety of diseases.

Synthesis Methods

Benzyl 10-amino-1H,2H,3H,4H-benzo[b]1,6-naphthyridine-2-carboxylate can be synthesized from 1,6-naphthyridine-2-carboxylic acid. The synthesis process involves the reaction of 1,6-naphthyridine-2-carboxylic acid with benzyl bromide in the presence of potassium carbonate, followed by the addition of ammonia. The reaction is then heated to a temperature of 70°C for three hours, followed by the addition of hydrochloric acid to precipitate the product. The product is then isolated by filtration and purified by recrystallization.

Scientific Research Applications

Benzyl 10-amino-1H,2H,3H,4H-benzo[b]1,6-naphthyridine-2-carboxylate has been used in a variety of scientific research applications. It has been used in the synthesis of various compounds, including inhibitors of the enzyme phosphodiesterase-4, which is involved in the regulation of inflammation. It has also been used in the synthesis of compounds with potential anti-cancer activity. Additionally, it has been used in the synthesis of compounds with potential anti-HIV activity.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for benzyl 10-amino-1H,2H,3H,4H-benzo[b]1,6-naphthyridine-2-carboxylate involves the reaction of benzyl 2-chloro-3-formylquinoline-4-carboxylate with 2-aminopyridine in the presence of a base to form the intermediate benzyl 2-(10-amino-1H,2H,3H,4H-benzo[b]1,6-naphthyridin-2-yl)quinoline-4-carboxylate. This intermediate is then treated with a carboxylic acid to form the final product.", "Starting Materials": [ "Benzyl 2-chloro-3-formylquinoline-4-carboxylate", "2-aminopyridine", "Base", "Carboxylic acid" ], "Reaction": [ "Step 1: Benzyl 2-chloro-3-formylquinoline-4-carboxylate is reacted with 2-aminopyridine in the presence of a base to form the intermediate benzyl 2-(10-amino-1H,2H,3H,4H-benzo[b]1,6-naphthyridin-2-yl)quinoline-4-carboxylate.", "Step 2: The intermediate is then treated with a carboxylic acid to form the final product, benzyl 10-amino-1H,2H,3H,4H-benzo[b]1,6-naphthyridine-2-carboxylate." ] }

CAS RN

2680543-03-5

Product Name

benzyl 10-amino-1H,2H,3H,4H-benzo[b]1,6-naphthyridine-2-carboxylate

Molecular Formula

C20H19N3O2

Molecular Weight

333.4

Purity

95

Origin of Product

United States

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